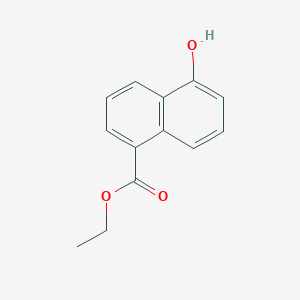

Ethyl 5-hydroxy-1-naphthoate

Description

Contextualization within Naphthoate Ester Chemistry

Naphthoate esters are a class of organic compounds that are salts or esters of naphthoic acid. wiktionary.org They are characterized by a naphthalene (B1677914) ring system with a carboxylic acid ester group. These compounds are derivatives of naphthoic acid, which itself can be substituted with various functional groups at different positions on the naphthalene rings. ontosight.ai

The chemistry of naphthoate esters is a significant area of study within organic synthesis. Researchers have explored various methods for their preparation, including the reaction of α-naphthoyl chloride with absolute ethyl alcohol and heating mixtures of α-naphthoic acid with ethyl alcohol. orgsyn.org The reactivity and properties of naphthoate esters are influenced by the position of the ester group and the presence of other substituents on the naphthalene core. For instance, the presence of a hydroxyl group, as in Ethyl 5-hydroxy-1-naphthoate, can significantly impact the compound's chemical behavior and potential applications.

Table 1: Selected Naphthoate Esters and Their Structural Features

| Compound Name | Ester Group Position | Other Substituents |

|---|---|---|

| Ethyl 1-naphthoate | 1 | None |

| Methyl 2-naphthoate (B1225688) | 2 | None |

| This compound | 1 | 5-hydroxy |

| Methyl 6-bromo-2-naphthoate | 2 | 6-bromo |

| Ethyl 4-acetoxy-6,7-dimethoxy-2-naphthoate | 2 | 4-acetoxy, 6,7-dimethoxy |

Historical Perspectives on Naphthoate Derivative Synthesis and Study

The study of naphthoate derivatives has a history rooted in the broader exploration of naphthalene chemistry. Early investigations into esters of 1-hydroxy-2-naphthoic acid laid some of the groundwork for understanding these aromatic systems. Over the years, synthetic methodologies have evolved considerably.

Historically, the synthesis of naphthoate esters often involved direct esterification of naphthoic acids or the reaction of naphthoyl chlorides with alcohols. orgsyn.org More contemporary approaches have introduced more sophisticated methods, such as metal-catalyzed cross-coupling reactions, to create more complex and highly functionalized naphthoate derivatives. cdnsciencepub.comsci-hub.se For example, the Negishi cross-coupling has been used to synthesize precursors for pharmacologically active compounds. sci-hub.se The development of these synthetic routes has been crucial for accessing a wider range of naphthoate structures for further study.

Significance as a Research Target in Organic and Materials Chemistry

This compound and related hydroxynaphthoic acid derivatives are considered valuable intermediates in organic synthesis. The presence of both a hydroxyl and an ester functional group on the naphthalene scaffold provides multiple reaction sites for further chemical transformations. This dual functionality allows for the construction of more complex molecules.

In the field of materials science, naphthoate derivatives are of interest for their potential optical and electronic properties. The naphthalene core is a well-known chromophore, and modifications to its structure can tune its photophysical characteristics. For instance, research into naphtho[1,2-b]pyrans, which can be synthesized from naphthoate precursors, is driven by their photochromic properties. rsc.org The synthesis of novel alkyl 1-naphthoates bearing heterocyclic moieties has also been explored for potential applications in semiconductors and optical materials. rsc.org The specific substitution pattern of this compound makes it a candidate for incorporation into new materials where its electronic and hydrogen-bonding capabilities could be exploited.

Table 2: Research Applications of Naphthoate Derivatives

| Research Area | Application/Significance | Key Structural Features |

|---|---|---|

| Organic Synthesis | Versatile intermediates for complex molecule synthesis. jst.go.jp | Multiple functional groups for further reactions. |

| Medicinal Chemistry | Scaffolds for pharmacologically active compounds. sci-hub.seacs.org | Potential for interaction with biological targets. ontosight.ai |

| Materials Science | Precursors to photochromic and optical materials. rsc.orgrsc.org | Tunable electronic and photophysical properties. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

ethyl 5-hydroxynaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8,14H,2H2,1H3 |

InChI Key |

CYWZKBKGYLYWCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1C=CC=C2O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Analytical Techniques in Naphthoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of a molecule's carbon-hydrogen framework.

Proton NMR (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons within a molecule. For Ethyl 5-hydroxy-1-naphthoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) and methyl protons of the ethyl group, and the hydroxyl proton.

The aromatic region would likely display a complex series of multiplets due to the coupling between adjacent protons on the naphthalene core. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing ethyl ester group. The hydroxyl proton would appear as a singlet, the chemical shift of which can be concentration and solvent dependent. The ethyl group would present as a quartet for the methylene protons (CH₂) adjacent to the oxygen atom and a triplet for the terminal methyl protons (CH₃), a characteristic pattern for an ethyl ester.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | m |

| OH | 5.0 - 6.0 | s |

| OCH₂CH₃ | 4.3 - 4.5 | q |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the naphthalene ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

The chemical shifts of the aromatic carbons would be spread over a range, with the carbon bearing the hydroxyl group appearing at a higher field (more shielded) and the carbon attached to the ester group at a lower field (deshielded). The carbonyl carbon of the ester would be observed at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The methylene and methyl carbons of the ethyl group would appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C | 110 - 140 |

| C=O | 165 - 175 |

| OCH₂CH₃ | 60 - 65 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

NMR Titration for Interaction Studies

NMR titration is a powerful technique used to study non-covalent interactions between a host and a guest molecule in solution. In the context of this compound, this method could be employed to investigate its binding affinity with other molecules, such as proteins or metal ions.

The experiment involves recording the NMR spectrum of this compound upon the incremental addition of a binding partner. Changes in the chemical shifts of specific protons or carbons upon addition of the guest molecule indicate that these nuclei are in proximity to the binding site. By monitoring these changes, it is possible to determine the association constant (Ka) of the binding event and to map the interaction site on the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its elemental composition and structure.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺), corresponding to the intact molecule, and a series of fragment ion peaks.

For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a prominent fragment ion. Other fragmentations could include the loss of carbon monoxide (CO) or the cleavage of the naphthalene ring system, providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This precision allows for the determination of the exact elemental composition of the ion.

By providing a highly accurate mass measurement for the molecular ion of this compound, HRMS can unequivocally confirm its molecular formula (C₁₃H₁₂O₃). This is a crucial step in the characterization of a new compound, as it distinguishes it from other compounds that may have the same nominal mass but different elemental compositions.

Table 3: Mentioned Compounds

| Compound Name |

|---|

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the vibrations of molecules. By absorbing radiation at specific frequencies corresponding to these vibrations, functional groups within a molecule can be identified.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When this compound is exposed to infrared radiation, its chemical bonds absorb energy and vibrate at characteristic frequencies. The resulting spectrum is a unique molecular fingerprint, revealing the presence of its key structural components.

The spectrum of this compound is expected to show several key absorption bands:

O-H Stretch: A broad and strong absorption band corresponding to the hydroxyl (-OH) group, typically appearing in the region of 3500-3200 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the naphthalene ring typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group (-CH₂CH₃) appears just below 3000 cm⁻¹.

C=O Stretch (Ester): A very strong and sharp absorption band is characteristic of the carbonyl group in the ester functional group. This peak is typically observed in the 1725-1700 cm⁻¹ region.

C=C Stretch (Aromatic): The naphthalene ring will exhibit several sharp, medium-to-weak intensity bands in the 1650-1450 cm⁻¹ region, corresponding to carbon-carbon double bond stretching within the aromatic system.

C-O Stretch (Ester): The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1100 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Ester Carbonyl (C=O) | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1650 - 1450 | Medium to Weak |

| Ester C-O | C-O Stretch | 1300 - 1100 | Strong |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal. nih.gov By analyzing the angles and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, from which the exact positions of individual atoms are determined. wikipedia.orgnih.gov

For this compound, a single-crystal X-ray diffraction analysis would provide invaluable information, including:

Molecular Geometry: Precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Conformation: The preferred spatial orientation of the ethyl ester group relative to the plane of the naphthalene ring.

Intermolecular Interactions: It would reveal how molecules pack in the solid state, detailing crucial non-covalent interactions such as hydrogen bonding (involving the hydroxyl group) and π-π stacking (between the naphthalene rings of adjacent molecules).

This technique is the gold standard for absolute structure determination, providing a level of detail that is unattainable with other methods. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules with conjugated π-electron systems, known as chromophores, absorb light in the UV or visible range, promoting electrons from a lower energy molecular orbital to a higher energy one. libretexts.orgshu.ac.uk The naphthalene ring system in this compound, substituted with both a hydroxyl group (an auxochrome) and an ester group, acts as a strong chromophore.

The absorption of UV radiation excites electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π) orbital. slideshare.net The primary transitions expected for this molecule are π → π transitions, characteristic of the aromatic system. These are typically high-intensity absorptions. shu.ac.uk The presence of non-bonding electrons on the oxygen atoms of the hydroxyl and ester groups also allows for lower-energy n → π* transitions, which are generally of much lower intensity. slideshare.netyoutube.com The specific wavelengths of maximum absorbance (λmax) are sensitive to the molecular structure and solvent polarity.

| Electronic Transition Type | Involved Orbitals | Expected Intensity | Region |

|---|---|---|---|

| Pi to Pi-star | π → π | High (ε = 1,000 - 10,000 L mol⁻¹ cm⁻¹) | UV Region (200-400 nm) |

| n to Pi-star | n → π | Low (ε = 10 - 100 L mol⁻¹ cm⁻¹) | UV Region (often at longer wavelengths than π → π*) |

Elemental Analysis (EA)

Elemental Analysis (EA) is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the empirical formula of a newly synthesized compound and serves as a key indicator of its purity.

For this compound, with the molecular formula C₁₃H₁₂O₃, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 216.24 g/mol

Mass of Carbon: 13 × 12.011 = 156.143 g/mol

Mass of Hydrogen: 12 × 1.008 = 12.096 g/mol

Mass of Oxygen: 3 × 15.999 = 47.997 g/mol

A close correlation between the experimental results from EA and these theoretical values provides strong evidence for the compound's identity and purity.

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 72.21% |

| Hydrogen (H) | 5.59% |

| Oxygen (O) | 22.20% |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools for separating, identifying, and purifying compounds within a mixture. They are routinely used to assess the purity of the final product and to monitor the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor reactions. A small spot of the reaction mixture is applied to a silica (B1680970) plate, which is then developed in a suitable solvent system. By comparing the spots of the reaction mixture to those of the starting materials and the product, a chemist can determine if the reactants have been consumed and if the desired product has formed. The purity can be inferred by the presence of a single spot for the product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for purity assessment and analysis. researchgate.net The sample is dissolved and injected into a column packed with a stationary phase. A solvent (mobile phase) is pumped through the column, and the components of the mixture separate based on their differential interactions with the stationary and mobile phases. Each compound elutes at a characteristic retention time. The purity of this compound can be determined with high accuracy by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. researchgate.net This method is essential for final product validation in synthetic chemistry.

Computational and Theoretical Investigations of Ethyl 5 Hydroxy 1 Naphthoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net For a molecule like Ethyl 5-hydroxy-1-naphthoate, DFT would be the foundational tool for understanding its reactivity and behavior at a molecular level.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Analysis)

An electronic structure analysis would focus on the distribution of electrons within the molecule to predict its chemical reactivity. A key component of this is the Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be considered the "electron-donating" orbital. For this compound, the HOMO would likely be localized on the electron-rich naphthalene (B1677914) ring, particularly influenced by the hydroxyl group.

LUMO: This orbital is the "electron-accepting" orbital. The LUMO would likely be distributed over the conjugated system, including the carbonyl group of the ester.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net

Computational studies on substituted naphthoxy-phthalonitrile derivatives have successfully used FMO analysis to understand electro-donating power. nih.gov Similarly, research on other naphthyl derivatives has correlated DFT-calculated energy gaps with molecular reactivity. nih.gov For this compound, one would expect the hydroxyl and ethyl ester groups to significantly influence the energies and spatial distribution of these frontier orbitals.

Hypothetical Data Table for FMO Analysis:

| Parameter | Expected Value Range (eV) | Description |

| EHOMO | -5.0 to -7.0 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.0 to -3.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 2.0 to 6.0 | ELUMO - EHOMO; indicates chemical reactivity |

Note: The values in this table are hypothetical and based on general ranges for similar aromatic compounds. Actual calculated values for this compound are not available.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping out the pathways of chemical reactions. For this compound, one could investigate reactions such as ester hydrolysis or electrophilic aromatic substitution. This involves:

Mapping the Potential Energy Surface: Identifying the lowest energy pathways from reactants to products.

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the activation barrier for the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

For instance, studies on the esterification of carboxylic acids have used DFT to detail the formation of transition structures, providing insight into the reaction's feasibility and kinetics. researchgate.net A similar approach for this compound would clarify its stability and reactivity in various chemical environments.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Packing Interactions)

DFT can model the non-covalent interactions between molecules, which are crucial for understanding the properties of the compound in condensed phases (liquids and solids). For this compound, key interactions would include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor. These interactions would strongly influence the crystal structure and physical properties.

π-π Stacking: The aromatic naphthalene rings can stack on top of each other, contributing to crystal packing stability.

Studies on related molecules like 1-hydroxy-2-naphthoic acid have used DFT to analyze both intramolecular and intermolecular hydrogen bonds, revealing how these interactions define the molecular structure in solid form. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution to define chemical bonds and interatomic interactions. A QTAIM analysis of this compound would involve:

Locating Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms.

Analyzing BCP Properties: The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the chemical bond (e.g., covalent vs. electrostatic). This would be particularly useful for quantifying the strength and nature of the intramolecular hydrogen bond between the 5-hydroxy group and the ester's carbonyl oxygen, if sterically feasible, as well as intermolecular interactions.

Structure-Reactivity Correlations in Naphthoate Derivatives

This area of study connects the structural features of a series of related compounds to their chemical reactivity. ajpchem.org While specific studies on this compound are absent, research on other naphthoic acid derivatives shows that the type and position of substituents on the naphthalene ring significantly impact their chemical and biological activities. ajpchem.orgacs.org

Derivatization Strategies and Synthetic Transformations of Ethyl 5 Hydroxy 1 Naphthoate Scaffolds

Modification of the Hydroxyl Group

The phenolic hydroxyl group in ethyl 5-hydroxy-1-naphthoate is a prime site for derivatization, readily undergoing reactions such as alkylation and acylation to form ethers and esters, respectively.

Alkylation and Ether Formation

The conversion of the hydroxyl group to an ether is a common strategy to modify the steric and electronic properties of the molecule. This transformation is typically achieved through Williamson ether synthesis, where the phenoxide, generated by treating this compound with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide.

A variety of alkylating agents can be employed, leading to the formation of a wide range of ether derivatives. For instance, reaction with simple alkyl halides such as methyl iodide or ethyl bromide in the presence of a base like potassium carbonate or sodium hydride will yield the corresponding methyl or ethyl ethers. More complex ethers can be synthesized by using functionalized alkyl halides.

| Reagent | Base | Product |

| Methyl Iodide | K2CO3 | Ethyl 5-methoxy-1-naphthoate |

| Ethyl Bromide | NaH | Ethyl 5-ethoxy-1-naphthoate |

| Benzyl (B1604629) Chloride | K2CO3 | Ethyl 5-(benzyloxy)-1-naphthoate |

Acylation and Esterification of Phenolic Hydroxyl

The phenolic hydroxyl group can be readily acylated to form esters. This transformation is often employed to introduce various acyl groups, which can modulate the biological activity or physical properties of the parent compound. Standard acylation methods, such as reaction with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine, are effective.

For example, treatment of this compound with acetyl chloride or acetic anhydride (B1165640) yields the corresponding 5-acetoxy derivative. Similarly, other acyl groups can be introduced by using different acylating agents.

| Reagent | Base | Product |

| Acetyl Chloride | Pyridine | Ethyl 5-acetoxy-1-naphthoate |

| Acetic Anhydride | Triethylamine | Ethyl 5-acetoxy-1-naphthoate |

| Benzoyl Chloride | Pyridine | Ethyl 5-(benzoyloxy)-1-naphthoate |

Modification of the Ester Group

The ethyl ester group of the scaffold can also be a target for chemical modification, primarily through transesterification and hydrolysis.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. wikipedia.org In acid-catalyzed transesterification, a proton source enhances the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack by another alcohol. masterorganicchemistry.com Base-catalyzed transesterification involves the formation of a more nucleophilic alkoxide from the alcohol, which then attacks the ester carbonyl. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the new alcohol. wikipedia.org

| Alcohol | Catalyst | Product |

| Methanol | H2SO4 (catalytic) | Mthis compound |

| Isopropanol | NaO-iPr (catalytic) | Isopropyl 5-hydroxy-1-naphthoate |

| Benzyl alcohol | H2SO4 (catalytic) | Benzyl 5-hydroxy-1-naphthoate |

Hydrolysis for Carboxylic Acid Formation

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-hydroxy-1-naphthoic acid, under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction and requires an excess of water to drive the equilibrium towards the products. libretexts.org Basic hydrolysis, also known as saponification, is an irreversible process that initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. masterorganicchemistry.com Saponification is often the preferred method due to its irreversibility and generally higher yields. chemguide.co.uk

Naphthalene (B1677914) Ring Functionalization

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The hydroxyl group is a strongly activating and ortho-, para-directing group, while the ethyl ester group is a deactivating and meta-directing group.

Considering the positions on the naphthalene ring, the hydroxyl group at C5 strongly activates the C4 and C6 positions for electrophilic attack. The ester group at C1 deactivates the ring, particularly the ortho positions (C2 and C8) and the para position (C4). The interplay of these electronic effects suggests that electrophilic substitution will preferentially occur at the positions most activated by the hydroxyl group and least deactivated by the ester group. Therefore, the C4 and C6 positions are the most likely sites for functionalization.

A notable example of naphthalene ring functionalization is the Friedel-Crafts acylation. In the synthesis of η-pyrromycinone, a derivative of methyl 2-ethyl-5-hydroxy-1-naphthoate undergoes a Friedel-Crafts condensation, demonstrating that the naphthalene ring can be acylated. jst.go.jp This suggests that this compound could undergo similar reactions to introduce acyl groups at the activated positions of the naphthalene core.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | Ethyl 4-nitro-5-hydroxy-1-naphthoate and Ethyl 6-nitro-5-hydroxy-1-naphthoate |

| Halogenation | Br2, FeBr3 | Ethyl 4-bromo-5-hydroxy-1-naphthoate and Ethyl 6-bromo-5-hydroxy-1-naphthoate |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl3 | Ethyl 4-acetyl-5-hydroxy-1-naphthoate and Ethyl 6-acetyl-5-hydroxy-1-naphthoate |

Electrophilic Aromatic Substitution (e.g., Halogenation)

Electrophilic aromatic substitution (SEAr) is a foundational class of reactions for functionalizing aromatic rings. wikipedia.org In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic system. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. youtube.commasterorganicchemistry.com

For substituted naphthalenes like this compound, the regioselectivity of the substitution is dictated by the electronic effects of the existing substituents. The hydroxyl group (-OH) is a potent activating group and an ortho, para-director, enriching the electron density at positions C4, C6, and C2. Conversely, the ethyl carboxylate group (-COOEt) is a deactivating group and a meta-director. The combined influence of these groups directs incoming electrophiles to specific positions on the naphthalene ring.

Halogenation:

Halogenation is a classic example of electrophilic aromatic substitution. While specific studies on the direct halogenation of this compound are not extensively detailed in the provided search results, the principles of SEAr on related structures, such as chromones with hydroxyl groups, can provide insights. For instance, the halogenation of hydroxy-substituted chromones can be directed to either the heterocyclic or the benzene (B151609) ring by modifying reaction conditions, indicating a delicate balance of reactivity. researchgate.net In the case of this compound, the powerful activating effect of the hydroxyl group would likely direct halogenation to the ortho and para positions of the same ring (positions 4 and 6).

A representative, albeit generalized, reaction for the bromination of a hydroxy-substituted aromatic ester is shown below.

| Reactant | Reagent | Product | Position of Substitution |

| This compound | Br₂ / FeBr₃ | Ethyl 4-bromo-5-hydroxy-1-naphthoate | C4 (ortho to -OH) |

| This compound | Br₂ / FeBr₃ | Ethyl 6-bromo-5-hydroxy-1-naphthoate | C6 (para to -OH) |

| This table represents predicted outcomes based on general principles of electrophilic aromatic substitution, as specific experimental data for this compound was not found in the search results. |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.comyoutube.com Unlike SEAr, this reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov

The this compound scaffold is not inherently activated for traditional SNAr reactions. The ring system is rendered electron-rich by the hydroxyl group, making it an unsuitable substrate for nucleophilic attack unless further modified. For an SNAr reaction to occur, two conditions are generally required:

A good leaving group (like a halide) must be present on the ring.

The ring must be activated by potent electron-withdrawing groups (such as -NO₂). masterorganicchemistry.com

Therefore, to make the this compound system amenable to SNAr, it would first need to be functionalized, for example, by halogenation (as discussed in 5.3.1) and subsequent nitration. If a halogen were installed at a position ortho or para to a newly introduced nitro group, the resulting molecule could then potentially undergo nucleophilic substitution.

| Substrate Prerequisite | Nucleophile | Potential Product |

| Halogen leaving group at C4, Nitro group at C5 | Alkoxide (e.g., CH₃O⁻) | 4-alkoxy-5-nitro-naphthalene-1-carboxylate derivative |

| Halogen leaving group at C6, Nitro group at C5 | Amine (e.g., RNH₂) | 6-amino-5-nitro-naphthalene-1-carboxylate derivative |

| This table is illustrative of the requirements for SNAr and does not represent direct reactions of the parent compound. |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it typically needs to be converted into a suitable coupling partner. This often involves transforming the hydroxyl group into a better leaving group, such as a triflate (OTf) or tosylate (OTs), or introducing a halide onto the aromatic ring.

Once converted, these derivatives can participate in various cross-coupling reactions:

Suzuki Coupling: Reaction of an aryl halide or triflate with a boronic acid or ester.

Heck Coupling: Reaction of an aryl halide or triflate with an alkene.

Sonogashira Coupling: Reaction of an aryl halide or triflate with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction of an aryl halide or triflate with an amine.

For example, converting the hydroxyl group of this compound to a tosylate would yield ethyl 5-(tosyloxy)-1-naphthoate. This compound could then serve as a substrate in Suzuki coupling reactions. Research on 4-tosyl-2(5H)-furanone has demonstrated its successful use in palladium-catalyzed cross-coupling with various boronic acids to generate 4-substituted furanones, showcasing the utility of tosylates as coupling partners. researchgate.net

| Precursor Substrate | Coupling Partner | Reaction Type | Potential Product |

| Ethyl 5-(tosyloxy)-1-naphthoate | Phenylboronic acid | Suzuki | Ethyl 5-phenyl-1-naphthoate |

| Ethyl 4-bromo-5-hydroxy-1-naphthoate | Styrene | Heck | Ethyl 5-hydroxy-4-styryl-1-naphthoate |

| Ethyl 5-(tosyloxy)-1-naphthoate | Aniline | Buchwald-Hartwig | Ethyl 5-(phenylamino)-1-naphthoate |

| This table provides hypothetical examples of cross-coupling reactions based on established methodologies. |

Oxidation Reactions of Hydroxy Naphthoic Acid Systems

The hydroxyl-substituted naphthalene ring is susceptible to oxidation, which can lead to the formation of naphthoquinones. These quinone structures are significant due to their presence in many natural products and their biological activities. The oxidation of naphthols, including hydroxy naphthoic acid derivatives, can be initiated by various oxidizing agents, including hydroxyl radicals (•OH). researchgate.net

Studies on the oxidation of 1- and 2-naphthol (B1666908) by hydroxyl radicals have shown that the reaction proceeds via an addition mechanism, forming transient hydroxycyclohexadienyl-type radicals. researchgate.net Subsequent reactions lead to the formation of dihydroxynaphthalenes and naphthoquinones. researchgate.net For instance, the •OH-induced oxidation of hydroxy naphthoquinones like juglone (B1673114) and lawsone results in mono- and di-hydroxylated derivatives. nih.gov

The oxidation of 2-hydroxynaphthalene (β-naphthol) to 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) can be achieved with high yield using hydrogen peroxide in the presence of a vanadium catalyst. google.com This suggests that similar methodologies could be applied to this compound, likely leading to the formation of a naphthoquinone derivative. The position of the hydroxyl and ester groups would influence the structure of the resulting quinone. Given the structure of this compound, oxidation would likely yield a 1,4-naphthoquinone (B94277) or a 1,2-naphthoquinone (B1664529) derivative.

| Starting Material | Oxidizing Agent/Conditions | Key Product Type |

| 1-Naphthol (B170400) / 2-Naphthol | Hydroxyl Radicals (•OH) | Naphthoquinones, Dihydroxynaphthalenes researchgate.net |

| 2-Hydroxynaphthalene | H₂O₂ / Vanadium Catalyst | 2-Hydroxy-1,4-naphthoquinone google.com |

| Lawsone / Juglone | H₂O₂ / UV (generates •OH) | Hydroxylated adducts nih.gov |

| This table summarizes findings from related hydroxy naphthalene systems to infer the potential oxidation products of the target compound. |

Applications in Advanced Materials Science and Polymer Chemistry

Incorporation into Polymer Systems

The unique chemical structure of Ethyl 5-hydroxy-1-naphthoate allows for its integration into various polymer systems, either as a monomer for the creation of new polymers or as a modifying agent for existing biopolymers.

This compound can serve as a valuable monomer in the synthesis of wholly aromatic polyesters. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications. The synthesis typically involves the polycondensation of hydroxy-carboxylic acids or their derivatives.

The general approach for preparing aromatic polyesters from hydroxy acids involves a direct polycondensation reaction, often carried out at high temperatures in the presence of a catalyst. The process for creating polyesters from hydroxynaphthoic acids, for instance, can involve reacting the monomers in the presence of a metallic compound catalyst, with temperatures sufficient to maintain the reactants and the resulting polymer in a molten state google.com.

While specific studies detailing the homopolymerization of this compound are not prevalent, research on related hydroxy-naphthoic acid derivatives provides a strong indication of its potential. For example, wholly aromatic copolyesters have been successfully prepared from 6-hydroxy-5-phenyl-2-naphthoic acid and 4-hydroxybenzoic acid acs.orgacs.org. These studies demonstrate that the incorporation of the planar naphthalene (B1677914) moiety can lead to polymers with high crystallinity and melting temperatures, which are desirable characteristics for thermotropic liquid crystalline polyesters acs.orgacs.org.

The synthesis of such polyesters can be achieved through melt polycondensation of the acetylated hydroxy acid monomers. This method is often preferred to avoid decarboxylation that can occur during direct esterification of certain aromatic hydroxy acids google.com.

Table 1: Examples of Wholly Aromatic Polyesters from Naphthoic Acid Derivatives

| Monomer(s) | Polymerization Method | Key Polymer Properties | Reference |

|---|---|---|---|

| 6-hydroxy-5-phenyl-2-naphthoic acid and 4-hydroxybenzoic acid | Melt Polycondensation | High crystallinity, High melting temperatures, Liquid crystalline mesophases | acs.orgacs.org |

| Hydroxynaphthoic acid and hydroxybenzoic acid | Direct Polycondensation | Wholly aromatic polyester (B1180765) formation | google.com |

| Various aromatic diacid chlorides and aromatic diols (including 1,5-dihydroxy naphthalene) | Interfacial Polycondensation | Formation of wholly-aromatic polyesters | derpharmachemica.com |

This compound and its parent acid can be utilized to modify the surface of biopolymers like cellulose (B213188), imparting new functionalities. One significant application is the introduction of fluorescent properties to these materials. Through an esterification reaction, the naphthoate moiety can be covalently bonded to the hydroxyl groups of cellulose.

A study demonstrated the successful modification of microcrystalline cellulose (MCC) and cellulose nanofibers (CNFs) with 1-naphthoic acid. This process resulted in fluorophore-labeled cellulose with strong ultraviolet (UV) absorption and good fluorescence properties. The resulting cellulose naphthoate exhibited a glass-transition temperature around 160 °C. Such modified biopolymers have potential applications in fluorescent coatings, sensors, and packaging.

Role in Fluorescent Materials and Coatings

The naphthalene ring system is inherently fluorescent, and this property can be harnessed in the design of advanced materials. When incorporated into polymers or coated onto surfaces, derivatives like this compound can impart fluorescence.

The modification of cellulose with 1-naphthoic acid, as mentioned previously, is a prime example of this application. The resulting cellulose naphthoate exhibits strong UV absorption at approximately 282 nm and displays significant fluorescence. This fluorescence is attributed to the naphthyl groups, which can exhibit excimer fluorescence when the naphthalene rings overlap. This property opens up possibilities for creating smart packaging materials that can indicate changes in their environment or act as sensors.

Development of Photochromic Materials

Photochromic materials are compounds that can reversibly change their color upon exposure to light. Naphthoxazines and naphthopyrans are two important classes of photochromic compounds, and their synthesis often starts from naphthol derivatives. The core structure of these molecules involves a spiro carbon atom connecting an indoline (B122111) or other heterocyclic moiety to a naphthoxazine or naphthopyran system.

The synthesis of spiro-indoline naphthoxazines and naphthopyrans typically involves the condensation of a Fischer's base derivative with a suitable naphthol derivative rsc.org. For instance, the synthesis of novel spiro[indoline-naphthoxazine] and spiro[indoline-naphthopyran] dyes for use in dye-sensitized solar cells has been reported, starting from substituted naphthols rsc.orgrsc.org. This suggests that this compound, with its reactive hydroxyl group, could serve as a precursor for the synthesis of novel photochromic materials with potentially unique switching properties and applications in smart windows, optical data storage, and security inks. The synthesis of a new photochromic spiro[azabicyclo-naphthoxazine] has been achieved through the coupling of nitrosonaphthols with a specific azabicyclic compound researchgate.net.

Applications in Dyes and Pigments

Naphthalene derivatives have long been fundamental components in the synthesis of a wide variety of dyes and pigments, particularly azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The color of these dyes can be tuned by changing the substituents on the aromatic rings.

Naphthol derivatives are commonly used as "coupling components" in the synthesis of azo dyes. The process involves the diazotization of an aromatic amine to form a diazonium salt, which then reacts with a naphthol derivative in an electrophilic aromatic substitution reaction. The hydroxyl group of the naphthol is a strongly activating group, directing the coupling to the ortho or para position.

Applications in Chemical Sensing and Molecular Probe Development

Design and Synthesis of Chemosensors

The development of chemosensors, which are molecules designed to bind selectively to a specific analyte and produce a measurable signal, is a significant area of analytical chemistry. While research into various isomers of hydroxynaphthoic acid for sensor applications is ongoing, the direct application of Ethyl 5-hydroxy-1-naphthoate in the following specific sensor types is not extensively documented in current literature. However, the broader class of related compounds provides insight into the potential utility of the hydroxynaphthoate (B12740854) framework.

Potentiometric sensors, including ion-selective electrodes (ISEs), operate by measuring the potential difference between a sensing electrode and a reference electrode, which correlates to the concentration of a specific ion in a solution. The design of the sensing membrane is critical for selectivity and sensitivity. While some research has explored the use of hydroxynaphthoic acid isomers in electrochemical applications, their role in ISEs for common analytes like metal or cyanide ions is not well-established. For instance, some studies have investigated 6-hydroxy-2-naphthoic acid as a derivatizing group for developing chiral potentiometric sensors unimi.it. Additionally, patent literature lists 5-hydroxy-1-naphthoic acid among many hydroxy aromatic acids for potential use in creating graphene-based electrode materials, though not specifically for ion-selective sensing applications google.comgoogleapis.comresearchgate.netgoogle.com.

Fluorescent Molecular Probes

Fluorescent molecular probes are indispensable tools in biomedical research, enabling the visualization and quantification of specific molecules within complex biological systems. The naphthalene (B1677914) core is a common fluorophore whose emission properties can be fine-tuned by substituents, making its derivatives, including those of hydroxynaphthoic acid, valuable for probe development.

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds, a process critical for drug discovery. This requires robust and sensitive assays that can be automated. Naphthoic acid derivatives have been successfully developed as fluorescent probes for HTS assays aimed at identifying compounds that can break down Advanced Glycation End-products (AGEs) nih.govresearchgate.net. AGEs are implicated in aging and various diseases, and finding molecules that can reverse their formation is a key therapeutic goal.

Researchers have designed and synthesized specific naphthoic acid derivatives that enable the simple and rapid detection of AGE breakers through a 96-well microplate fluorescence assay, a format ideally suited for HTS nih.gov. This assay represents a significant advancement over previous methods that relied on slower techniques like HPLC analysis nih.gov. The development of such probes provides a powerful tool for screening large chemical libraries to discover new therapeutic leads for AGE-related pathologies nih.govrsc.org.

| Probe Type | Application | Assay Format | Key Advantage | Reference |

|---|---|---|---|---|

| Naphthoic Acid Derivatives | Screening for Advanced Glycation End-product (AGE) breakers | 96-well microplate fluorescence assay | Enables simple, rapid, and automated high-throughput screening | nih.govresearchgate.net |

Optimizing a fluorescent probe requires a deep understanding of its structure-activity relationship (SAR)—how its chemical structure influences its functional properties, such as sensitivity, selectivity, and fluorescence wavelength. For naphthalene-based probes, the position of functional groups like hydroxyl (-OH) and carboxyl (-COOH) groups is critical.

A detailed SAR study on a related class of compounds, hydroxy-1,8-naphthalimides, demonstrates these principles clearly. Researchers synthesized four different probes for detecting hydrogen sulfide (B99878) (H₂S) and found that the position of the hydroxyl group on the naphthalimide core critically governs the probe's behavior nih.gov.

3-hydroxy derivative (L1): Exhibited red-shifted fluorescence emission at 617 nm.

4-hydroxy derivative (L3): Showed emission at 550 nm but demonstrated enhanced sensitivity. This increased sensitivity was attributed to the greater stability of the 4-naphtholate intermediate formed during the reaction nih.gov.

This research underscores that even small changes in the substitution pattern on the naphthalene ring system can have a profound impact on the probe's photophysical properties and its performance in detecting a target analyte. nih.gov Such SAR studies are crucial for the rational design and optimization of new fluorescent probes based on the hydroxynaphthoate scaffold for various applications nih.govmdpi.com.

| Probe (Isomer) | Fluorescence Emission Maxima | Key Finding | Reference |

|---|---|---|---|

| L1 (3-hydroxy) | 617 nm | Demonstrates the effect of hydroxyl position on emission wavelength. | nih.gov |

| L3 (4-hydroxy) | 550 nm | Showed enhanced sensitivity due to greater stability of the reaction intermediate. | nih.gov |

Beyond HTS, fluorescent probes derived from core structures like hydroxynaphthoic acid serve as powerful chemical tools in fundamental biochemical and cellular research. The probes developed for screening AGE breakers are a prime example of a biochemical application, allowing researchers to study the processes of glycation and identify potential therapeutic interventions nih.govfrontiersin.org.

In cellular research, hydroxynaphthoic acid isomers have been used to investigate biological processes. For example, studies using medaka fish embryos have employed various hydroxynaphthoic acid isomers to assess their developmental toxicity, revealing that these compounds can cause abnormalities in the circulatory system researchgate.net. Such studies help to understand the biological impact of specific chemical structures. Furthermore, 5-hydroxy-1-naphthoic acid has been identified as a metabolite in the biodegradation pathways of other aromatic compounds by microorganisms, highlighting its role in environmental and biochemical research researchgate.netresearchgate.net. These applications demonstrate the utility of hydroxynaphthoic acids as chemical tools to probe and understand complex biological systems.

Supramolecular Chemistry and Photochemistry of Naphthoate Systems

Host-Guest Interactions in Supramolecular Assemblies

Host-guest chemistry involves the inclusion of a "guest" molecule, like a naphthoate ester, within the cavity of a larger "host" molecule. This encapsulation can significantly alter the guest's physical and chemical properties. The primary forces driving the formation of these complexes are non-covalent, including hydrophobic interactions, van der Waals forces, and hydrogen bonding.

Naphthyl moieties, the core structure of Ethyl 5-hydroxy-1-naphthoate, are known to form stable inclusion complexes with macrocyclic hosts like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). Cyclodextrins, which are cyclic oligosaccharides, possess a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for nonpolar guests in aqueous solutions. Cucurbit[n]urils are pumpkin-shaped macrocycles with a hydrophobic cavity and two polar, carbonyl-lined portals, which often lead to very high binding affinities.

Studies on naphthalene (B1677914) and its derivatives have shown varied stoichiometries and binding constants depending on the size of the host cavity. For instance, naphthalene forms a 1:2 complex with α-cyclodextrin (α-CD), where the guest is encapsulated within a capsule formed by two host molecules. rsc.org With the larger β-cyclodextrin (β-CD), it can form both 2:1 and 2:2 complexes. rsc.org The inclusion of 2-naphthol-6-sulfonate with β-CD was found to form a 1:1 complex with an association constant (K) of 330 ± 30 M⁻¹ nih.gov.

Cucurbit nih.govuril (CB nih.gov), a member of the cucurbit[n]uril family, has demonstrated strong binding with naphthalene-containing drugs. For example, the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, which features a naphthyl group, forms a stable 1:1 inclusion complex with CB nih.gov with a binding constant (log K) of 4.66. This affinity is more than an order of magnitude higher than that observed with β-CD, highlighting the strong and selective binding capabilities of cucurbiturils mdpi.com.

| Guest Molecule | Host Molecule | Stoichiometry (Host:Guest) | Association Constant (K) | Reference |

|---|---|---|---|---|

| Naphthalene | α-Cyclodextrin | 2:1 | Not specified | rsc.org |

| Naphthalene | β-Cyclodextrin | 1:2 and 2:2 | Not specified | rsc.org |

| 2-Naphthol-6-sulfonate | β-Cyclodextrin | 1:1 | 330 ± 30 M⁻¹ | nih.gov |

| Nabumetone | Cucurbit nih.govuril | 1:1 | log K = 4.66 | mdpi.com |

The confined space of a supramolecular host cavity acts as a microreactor, imposing geometric constraints on the guest molecule(s). This confinement can lead to significant rate accelerations and, more importantly, can control the selectivity of chemical reactions. By pre-organizing the guest molecules in a specific orientation, hosts can direct the reaction pathway toward a desired product, often with high stereo- or regioselectivity.

A prominent example is the photodimerization of alkyl 2-naphthoates. When these molecules are irradiated in solution, they typically yield a mixture of four "cubane-like" photodimers. However, when the reaction is carried out within the cavity of γ-cyclodextrin (γ-CD), a remarkable enhancement in diastereoselectivity is observed. nih.gov The γ-CD cavity accommodates two guest molecules in a head-to-head orientation, favoring the formation of the anti(HH) photodimer. For 2-naphthoates with chiral auxiliaries, irradiation of their γ-CD complexes in the solid state led to diastereomeric excesses (de) as high as 94%, a significant increase from the 55% de observed in solution nih.gov. This demonstrates the power of supramolecular confinement to control reaction outcomes that are otherwise difficult to achieve.

Photochemical Reactions

The interaction of light with naphthoate systems can induce a variety of photochemical processes, from dimerization to changes in electronic states leading to luminescence. Supramolecular chemistry provides a powerful toolkit to manipulate and control these light-induced reactions.

The photodimerization of alkyl 2-naphthoates upon irradiation is a classic example of a [4π+4π] cycloaddition reaction. This process typically results in four main isomeric photodimers: anti(HH), syn(HH), anti(HT), and syn(HT), where HH stands for head-to-head and HT for head-to-tail orientations of the naphthoate moieties nih.gov. The distribution of these products is highly dependent on the reaction environment.

In solution, the formation of these isomers can be non-selective. However, within a supramolecular host, the reaction can be guided towards a specific isomer. As mentioned, the inclusion of chiral alkyl 2-naphthoates within γ-cyclodextrin cavities pre-organizes the reactants, leading to the preferential formation of the anti(HH) dimer with very high diastereoselectivity nih.gov. This control is a direct consequence of the host-guest complex forcing a specific alignment of the two reacting naphthoate molecules before photoexcitation.

Upon absorption of light, naphthoate molecules are promoted to an electronically excited state (S₁). From this state, they can undergo various photophysical processes, including fluorescence (emission of light from the singlet state), intersystem crossing to a triplet state (T₁), and subsequent phosphorescence (emission from the triplet state).

Studies on 2-methylphenyl 2-naphthoate (B1225688) (2-MPN), a structural analogue, show that at low temperatures (77 K), both fluorescence and phosphorescence can be observed. The characteristics of the phosphorescence spectrum and its lifetime indicate that the lowest excited triplet state (T₁) is a locally excited state within the naphthalene ring system researchgate.net. A significant portion of the molecules in the singlet excited state undergoes intersystem crossing to the triplet state, from which deactivation is primarily non-radiative researchgate.net.

The presence of a hydroxyl group, as in this compound, introduces the possibility of excited-state proton transfer (ESPT). Naphthols are known to become much stronger acids in the excited state compared to the ground state. This phenomenon is linked to the concept of excited-state antiaromaticity. Theoretical calculations suggest that the naphthalene ring in 2-naphthol (B1666908) becomes strongly antiaromatic in the excited state. Deprotonation in the excited state helps to relieve this antiaromaticity, thus stabilizing the resulting conjugate base and facilitating the proton transfer nih.govrsc.org. This property can lead to dual fluorescence, with one emission band from the neutral molecule and another, red-shifted band from the deprotonated species.

| Compound | Property | Observation | Condition | Reference |

|---|---|---|---|---|

| 2-Methylphenyl 2-naphthoate | Excited State | Fluorescence and Phosphorescence | Ethanol (B145695) at 77 K | researchgate.net |

| 2-Methylphenyl 2-naphthoate | Triplet State (T₁) | Locally excited state within naphthalene | Ethanol at 77 K | researchgate.net |

| 2-Naphthoic Acid | Excited State Property | Increased antiaromaticity upon deprotonation | Theoretical calculation | nih.govrsc.org |

The ability to control photochemical reactions using supramolecular hosts is a key goal of supramolecular photochemistry. By encapsulating reactants, these hosts can influence reaction pathways, enhance quantum yields, and dictate the stereochemistry of the products. acs.org

The photodimerization of 2-naphthoates within γ-cyclodextrin is a prime example of such control. The host cavity effectively serves as a template, bringing two guest molecules into close proximity and in a well-defined orientation. This pre-organization is crucial for achieving the high diastereoselectivity that is not possible in bulk solution. nih.gov The combination of a chiral auxiliary on the naphthoate guest and the confining environment of the cyclodextrin (B1172386) host represents a powerful "dual-chiral" approach to achieving ultimate stereocontrol in photochemical reactions acs.org. This strategy overcomes the challenges posed by short-lived and highly reactive excited states, enabling the synthesis of a single enantiomeric product from multiple possibilities acs.orgnih.gov.

In-depth analysis of the supramolecular and photochemical properties of naphthoate systems reveals a significant gap in the scientific literature regarding the specific molecular recognition phenomena of this compound.

Despite a comprehensive search of available scientific databases and literature, no detailed research findings or data tables specifically outlining the host-guest chemistry or molecular recognition capabilities of this compound could be identified. The field of supramolecular chemistry extensively investigates how molecules non-covalently interact to form organized structures, a process fundamental to biological systems and the development of new materials. However, it appears that this compound has not been a specific focus of such studies to date.

Molecular recognition relies on the precise geometric and electronic complementarity between a host and a guest molecule. This can involve various non-covalent interactions such as hydrogen bonding, van der Waals forces, hydrophobic effects, and π-π stacking. Naphthalene derivatives, in general, are known to participate in such interactions due to their aromatic nature. The hydroxyl and ester functional groups present in this compound theoretically provide sites for hydrogen bonding, which is a key component in many molecular recognition events.

While the broader class of naphthoate esters and other naphthalene-based compounds have been investigated in various contexts, including their use as fluorescent probes and building blocks for larger supramolecular assemblies, the specific interactions of this compound with other molecules to form well-defined host-guest complexes remain an unexplored area of research. Consequently, there is no available data on association constants, binding affinities, or thermodynamic parameters that would typically be presented in a discussion of molecular recognition.

The absence of such information highlights a potential area for future research. Investigating the supramolecular behavior of this compound could yield valuable insights into the design of new sensors, catalysts, or materials based on naphthoate systems. Future studies could explore its interactions with various host molecules, such as cyclodextrins, calixarenes, or crown ethers, to determine its capacity for forming inclusion complexes and to quantify the strength and nature of these interactions.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Regioselective Synthesis

The synthesis of polysubstituted naphthalenes, such as Ethyl 5-hydroxy-1-naphthoate, is often hampered by challenges in controlling regioselectivity. Traditional electrophilic aromatic substitution reactions on naphthalene (B1677914) skeletons can be difficult to control and are highly dependent on the directing effects of existing functional groups. researchgate.netresearchgate.net For this reason, the development of precise and efficient regioselective synthesis methodologies is a primary focus for organic chemists. researchgate.netresearchgate.net

Future research will likely concentrate on directed C-H activation strategies. nih.gov This approach involves the use of a directing group to install a new functional group at a specific C-H bond on the naphthalene ring, offering a powerful tool for constructing complex molecules with high precision. nih.gov Investigating various directing groups and metal catalysts could unlock new routes to specifically substituted naphthoates, bypassing the limitations of classical methods. nih.gov

Furthermore, innovative strategies such as heteroarene skeletal editing and ring-expansion reactions are emerging as powerful tools in synthetic chemistry. researchgate.netresearchgate.net One novel method involves a nitrogen-to-carbon transmutation of isoquinolines, inspired by the Wittig reaction, to access a wide range of substituted naphthalenes. researchgate.net Such unconventional approaches could provide facile access to precursors of this compound, including the potential for isotopic labeling. researchgate.netresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Directed C-H Functionalization | Use of a directing group to guide a metal catalyst to a specific C-H bond for functionalization. nih.gov | High regioselectivity, step-economy, access to novel substitution patterns. | Catalyst cost, directing group installation/removal, functional group tolerance. |

| Skeletal Rearrangement | Transformation of related heterocyclic systems (e.g., isoquinolines) into the naphthalene core. researchgate.net | Access to diverse derivatives from common precursors, potential for novel disconnections. | Reaction mechanism complexity, substrate scope limitations, reaction conditions. |

| Lewis Acid-Mediated Rearrangement | Acyl shift of oxabenzonorbornadiene precursors to yield hydroxynaphthoic acid esters. nih.gov | Access to novel substitution patterns, potential for one-pot procedures. | Substrate-specific reactivity, potential for side reactions, understanding electronic effects. |

Advanced Spectroscopic Characterization of Complex Naphthoate Systems

A deep understanding of the structure-property relationships in complex naphthoates requires sophisticated characterization techniques. While standard spectroscopic methods (NMR, IR, MS) provide basic structural confirmation, advanced methods are necessary to probe subtle conformational and electronic features. The photophysical properties of naphthoic acid derivatives, for example, are highly sensitive to their environment, including solvent polarity and pH, which can lead to phenomena such as dual fluorescence emission. researchgate.netmdpi.com

Future research should employ a combination of experimental and computational spectroscopy. Advanced techniques could include:

2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm connectivity in complex or novel derivatives.

Solid-State NMR: To study the structure and intermolecular interactions in the crystalline form, which is crucial for materials science applications.

Time-Resolved Fluorescence Spectroscopy: To investigate the excited-state dynamics, such as excited-state intramolecular proton transfer (ESIPT), which is a known phenomenon in hydroxylated naphthoic acid derivatives. researchgate.netscispace.com

Density Functional Theory (DFT) Calculations: To complement experimental data by predicting spectroscopic properties (IR frequencies, NMR chemical shifts), conformational energies, and electronic transitions, thereby aiding in the interpretation of complex spectra. mdpi.comresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Data Type | Predicted Observations |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (multiple signals, ~7.0-8.5 ppm), Hydroxyl proton (broad singlet), Ethyl group (-CH₂- ~4.4 ppm, -CH₃ ~1.4 ppm). |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~168 ppm), Aromatic carbons (~110-155 ppm), Ethyl group carbons (~61 ppm, ~14 ppm). |

| FT-IR | Wavenumber (cm⁻¹) | O-H stretch (broad, ~3300 cm⁻¹), C=O stretch (ester, ~1700 cm⁻¹), C=C stretch (aromatic, ~1600-1450 cm⁻¹), C-O stretch (~1250 cm⁻¹). |

| Mass Spec. | m/z | Molecular ion peak corresponding to the exact mass of C₁₃H₁₂O₃. nih.govnih.gov |

Predictive Modeling and Machine Learning in Naphthoate Design

The design of new molecules with tailored properties can be accelerated significantly by leveraging computational tools. research.google Predictive modeling and machine learning (ML) are becoming indispensable in chemistry for establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). medium.com These models can predict biological activities and physical properties, guiding synthetic efforts toward the most promising candidates and reducing reliance on trial-and-error experimentation. researchgate.net

For naphthoate design, future research could focus on:

Developing QSAR Models: Training ML algorithms on datasets of existing naphthoate derivatives to predict specific properties like fluorescence quantum yield, electronic absorption maxima, or binding affinity to a biological target. nesi.org.nz Deep neural networks are particularly adept at learning from complex molecular representations without the need for expert-derived features. researchgate.net

Generative Models: Using advanced ML architectures like variational autoencoders (VAEs) or generative adversarial networks (GANs) to design entirely new naphthoate structures. acs.org These models can be trained on the principles of chemical structure and then be directed to generate novel molecules predicted to have desired properties, such as high reactivity or specific electronic characteristics. acs.org

Interpretable AI: Employing explainable AI techniques to understand why a model makes a certain prediction. nesi.org.nz This can provide chemists with novel insights into the molecular features that drive a particular property, leading to more intuitive and effective molecular design.

These computational approaches can screen vast virtual libraries of potential naphthoate derivatives, identifying candidates with optimized properties for applications in materials science or medicinal chemistry long before they are synthesized in the lab. research.googlemedium.com

Sustainable and Green Chemical Approaches for Naphthoate Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and using renewable resources. synthiaonline.com The synthesis of aromatic compounds, including naphthoates, is an area ripe for the application of these principles. acs.org

Future research should prioritize the development of sustainable synthetic routes to this compound and related compounds:

Biomass-Derived Feedstocks: Exploring pathways that begin from renewable biomass-derived molecules, such as furfural derivatives, to construct the aromatic core. ucl.ac.ukucl.ac.uk

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical CO₂. ucl.ac.uk Some multi-component reactions for synthesizing naphthol derivatives have been successfully performed in aqueous media. nih.gov

Solvent-Free Reactions: Investigating solid-state synthesis methods, such as "Grindstone Chemistry," where reactions are carried out by grinding solid reactants together, often with a catalytic acid, eliminating the need for bulk solvents entirely. ijcmas.com

Biocatalysis: Utilizing enzymes to perform specific chemical transformations with high selectivity under mild conditions. acs.org Protein engineering can be used to develop novel enzymes capable of catalyzing key steps in naphthoate synthesis. acs.org

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

Adopting these strategies can lead to more efficient, cost-effective, and environmentally responsible production of complex naphthoates. researchgate.net

Expanding Applications in Niche Advanced Materials and Sensor Technologies

Naphthalene-based platforms are foundational to many advanced materials due to their rigid, planar structure and rich electronic properties. nih.gov Naphthalene diimides, for instance, are used in organic semiconductors and for artificial photosynthesis. acs.org The specific functional groups of this compound—a hydroxyl group capable of hydrogen bonding and metal coordination, an ester group for polymerization, and an extended π-system—make it an attractive building block for niche applications.

Future research could explore its incorporation into:

Chemical Sensors: The hydroxyl group, particularly in proximity to the naphthalene π-system, could act as a recognition site for specific ions or molecules. Binding events could be transduced into a measurable optical signal (colorimetric or fluorescent change), forming the basis of a chemical sensor.

Organic Electronics: As a monomer or dopant in conductive polymers or organic light-emitting diodes (OLEDs). The naphthalene core can be functionalized to tune the electronic properties (e.g., HOMO/LUMO levels) for specific semiconductor applications. nih.gov

Photoactive Materials: The naphthalene chromophore is inherently photoactive. By attaching it to other functional units, it could be used in developing photochromic materials, photostabilizers, or as a component in systems for photocatalysis. The development of photocatalytically generated aromatic radicals for C-H amination highlights the potential for novel reactivity in such systems. acs.org

By strategically modifying the this compound scaffold, it may be possible to create a new generation of functional materials tailored for highly specific technological needs.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxymollugin |

| 3-methoxymollugin |

| taiwanin C |

| α-sorigenin methyl ether |

| β-sorigenin methyl ether |

| olivin trimethyl ether |

| methyl 3-hydroxy-2-naphthoate |

| phenyl 1-hydroxy-2-naphthoate |

| 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid |

| 2-hydroxy-5-methyl-1-naphthoic acid |

| 2-hydroxy-5-hydroxymethyl-1-naphthoic acid |

| furfural |

| 6-hydroxy-2-naphthoic acid |

| 3-hydroxy-2-naphthoic acid |

| 5-amino-4-hydroxy-2-naphthoic acid |

| 7-amino-4-hydroxy-2-naphthoic acid |

| 1-hydroxy-2-naphthoic acid |

| 4-hydroxy-1-naphthoic acid |

| 6-bromo-2-naphthoic acid |

| 3-amino-2-naphthoic acid |

| N-(ethylcarbamothioyl)-1-naphthamide |

Q & A

Basic: What are the standard spectroscopic techniques for characterizing Ethyl 5-hydroxy-1-naphthoate, and how should data interpretation be approached?

Answer:

this compound requires multi-technique validation. Start with ¹H/¹³C NMR to confirm functional groups (e.g., ester, hydroxyl) and substituent positions. Compare chemical shifts to structurally similar naphthoate derivatives . FT-IR can validate hydroxyl and carbonyl stretches (e.g., ~3400 cm⁻¹ for -OH, ~1700 cm⁻¹ for ester C=O). For crystallinity assessment, X-ray diffraction (employing SHELX for refinement ) is critical to resolve stereochemical ambiguities. Always cross-reference spectral data with computational predictions (e.g., DFT calculations) to address discrepancies in peak assignments .

Basic: How should researchers design a reproducible synthesis protocol for this compound?

Answer:

Begin with esterification of 5-hydroxy-1-naphthoic acid using ethanol under acid catalysis. Optimize reaction conditions (e.g., molar ratios, temperature) via a factorial design to maximize yield . Monitor reaction progress via TLC or HPLC , and purify using recrystallization (solvent: ethyl acetate/hexane) or column chromatography (silica gel, gradient elution). Document all parameters (e.g., stirring rate, drying methods) to ensure reproducibility per journal guidelines . For novel derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS) for empirical formula confirmation .

Advanced: How can conflicting solubility or stability data for this compound be resolved in different solvent systems?

Answer:

Contradictions often arise from impurities or solvent polarity effects. Conduct controlled solubility studies using USP/Ph. Eur. standards. For stability, employ accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC-UV monitoring. Use Hansen solubility parameters to predict solvent compatibility and explain anomalies . If instability persists, consider derivatization (e.g., protecting hydroxyl groups) or formulation adjustments (e.g., lyophilization) .

Advanced: What methodologies are recommended for analyzing the environmental degradation pathways of this compound?

Answer:

Use LC-MS/MS to identify degradation products in simulated environmental matrices (e.g., water, soil). Apply QSAR models to predict biodegradability and toxicity endpoints . For photodegradation studies, employ Xe-arc lamp setups (mimicking sunlight) with GC-MS analysis. Compare results to analogous naphthalene derivatives to infer mechanistic pathways . Address data gaps by spiking samples with isotopically labeled analogs (e.g., ¹³C-labeled ester) to track transformation products .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Follow JIS Z 7253:2019 guidelines: Use PPE (gloves, goggles), local exhaust ventilation, and avoid contact with oxidizers . Store in airtight containers at ≤25°C, away from light. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels. Document all incidents in compliance with institutional safety committees .

Advanced: How can computational methods improve the prediction of this compound’s biological activity?

Answer:

Combine molecular docking (e.g., AutoDock Vina) with MD simulations to assess target binding (e.g., enzymes, receptors). Validate predictions using in vitro assays (e.g., enzyme inhibition). For ADMET profiling, use SwissADME or ProTox-II to estimate bioavailability and toxicity. Cross-check results with experimental data (e.g., microsomal stability assays) to refine models .

Basic: What are the best practices for documenting experimental procedures involving this compound in research publications?

Answer:

Adhere to Beilstein Journal of Organic Chemistry standards: Provide detailed synthesis steps, spectral data (δ/ppm, J-values), and crystallographic CIF files . For reproducibility, include raw data (e.g., NMR FID files) in supplementary materials. Avoid redundant descriptions of established methods; instead, cite prior work and highlight modifications .

Advanced: How should researchers address discrepancies in reported crystallographic data for this compound derivatives?

Answer:

Re-analyze raw diffraction data using SHELXL for refinement, ensuring proper treatment of disorder or twinning . Cross-validate unit cell parameters with CCDC database entries. If contradictions persist, perform DFT geometry optimization to compare theoretical and experimental bond lengths/angles. Publish corrected data with transparency about prior errors .

Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis?

Answer:

Implement Quality by Design (QbD) principles: Identify critical process parameters (CPPs) via DOE and control them using PAT tools (e.g., in-line FTIR). Characterize batches with DSC (melting point consistency) and PXRD (polymorph screening). For outliers, conduct root-cause analysis (e.g., reagent purity, humidity) and adjust SOPs accordingly .

Basic: How can researchers validate the purity of this compound beyond standard chromatographic methods?

Answer:

Supplement HPLC (>95% purity) with DSC to detect polymorphic impurities and KF titration for residual solvents. For trace metal analysis, use ICP-MS . Compare experimental [α]D values (if chiral) to literature to confirm enantiopurity .